Hydroxytanshinone IIA

Antiproliferative Cytotoxicity Cancer Cell Lines

Researchers often substitute Hydroxytanshinone IIA with cheaper Tanshinone IIA, compromising data validity. As a specific CYP2A6-catalyzed metabolite, Hydroxytanshinone IIA exhibits 4.1- to 4.5-fold lower IC50 against SGC-7901, HeLa, and HepG-2 cells versus parent Tanshinone IIA. • IC50 values: 4.18 μM (SGC-7901), 6.08 μM (HeLa), 10.20 μM (HepG-2). • ≥98% HPLC purity, ideal as reference standard for ADME studies and CYP2A6 activity probing. • Available in mg to g quantities with global shipping.

Molecular Formula C19H18O4
Molecular Weight 310.3 g/mol
CAS No. 18887-18-8
Cat. No. B1587842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxytanshinone IIA
CAS18887-18-8
Molecular FormulaC19H18O4
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C(CCC4(C)C)O
InChIInChI=1S/C19H18O4/c1-9-8-23-18-10-4-5-11-15(12(20)6-7-19(11,2)3)14(10)17(22)16(21)13(9)18/h4-5,8,12,20H,6-7H2,1-3H3
InChIKeyUPCWCCRFMPIOAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxytanshinone IIA: Potency Advantage


Hydroxytanshinone IIA (CAS 18887-18-8) is a hydroxylated diterpenoid quinone metabolite of Tanshinone IIA, belonging to the tanshinone class of natural products [1]. Its molecular formula is C19H18O4, with a molecular weight of 310.34 g/mol, and it exists as a red solid at room temperature with a density of 1.291 g/cm³ (predicted) and a melting point of 187°C . The compound is characterized by a hydroxyl substitution on the tetrahydrophenanthrene skeleton, which confers distinct physicochemical and biological properties relative to its parent compound . As a naturally occurring constituent of Salvia miltiorrhiza (Danshen) and Salvia sclarea, it has been investigated primarily for its antiproliferative, cytotoxic, antibacterial, and enzyme inhibitory activities [1].

Cell-Model Endpoint Review
Supports antiproliferative endpoint studies across gastric, cervical, and hepatic cancer cell lines
Natural Product-Derived Probe
Hydroxylated tanshinone metabolite with distinct biological profile vs parent compound
CYP2A6 Bioactivation Context
Specifically formed via CYP2A6-catalyzed hydroxylation; supports metabolite identification studies

Hydroxytanshinone IIA: Why Substitution Fails


The tanshinone class exhibits substantial variation in biological potency and target selectivity based on subtle structural modifications to the diterpenoid quinone scaffold [1]. Hydroxytanshinone IIA differs from Tanshinone IIA by a single hydroxyl group (C19H18O4 vs. C19H18O3), yet this minor structural change produces quantifiable differences in antiproliferative potency across multiple cancer cell lines [2]. Similarly, within the tanshinone family, compounds such as dihydrotanshinone I, tanshinone I, tanshinone IIA, and cryptotanshinone exhibit rank-order differences in cytotoxicity spanning more than an order of magnitude depending on the aromatic ring A structure and furan ring C configuration [1]. Procurement decisions for research requiring specific activity profiles must therefore be guided by compound-specific quantitative evidence rather than class-level assumptions, as potency, selectivity, and mechanism of action are not interchangeable among tanshinone congeners.

Target Compound
Hydroxytanshinone IIA
Potential Substitute
Tanshinone IIA (parent)
Assay-response context may differ substantially from parent compound; direct substitution may alter experimental outcomes
CYP2A6-specific metabolic origin not shared by parent or other tanshinone analogs; biological identity may not transfer
Purity-grade and lot-level differences may confound comparative bioactivity; class-level tanshinone data may not apply

Hydroxytanshinone IIA Differentiation Evidence


Gastric Cancer Antiproliferative Activity

In a direct head-to-head comparison using MTT assay, Hydroxytanshinone IIA exhibited substantially lower IC50 values than Tanshinone IIA across SGC-7901 (gastric cancer), HeLa (cervical cancer), and HepG-2 (hepatocellular carcinoma) cell lines [1]. The difference in inhibition effect was statistically significant (P<0.05), confirming that hydroxylation of the tanshinone IIA scaffold yields a quantifiable and reproducible potency enhancement [1].

Gastric Cancer IC50
Head-to-head
IC50 4.18 μM vs 17.15 μM (4.1-fold lower)
Supports cell-model endpoint review for gastric cancer research
SGC-7901 cell line; MTT assay context
Antiproliferative Cytotoxicity Cancer Cell Lines

Cervical Cancer Antitumor Activity

In a comparative study of four diterpenoid quinones isolated from Stachys parviflora, 1-hydroxy-tanshinone IIA (structurally equivalent to Hydroxytanshinone IIA) displayed the highest cytotoxicity among the isolated compounds, which included miltirone, tanshinone IIA, and cryptotanshinone [1]. The study evaluated cytotoxicity against human breast adenocarcinoma (MCF-7 and MDA-MB-231) and prostate (PC3) cell lines, with 1-hydroxy-tanshinone IIA outperforming all comparators [1].

Cervical Cancer IC50
Head-to-head
IC50 6.08 μM vs 27.28 μM (4.5-fold lower)
Supports cell-model endpoint review; consistent trend across tissue origins
HeLa cell line; MTT assay context
Cytotoxicity Apoptosis Tanshinone Derivatives

Hepatocellular Carcinoma Efficacy

1(S)-hydroxytanshinone IIa demonstrated butyrylcholinesterase (BChE) inhibitory activity with an IC50 of 5.71 ± 0.27 μg/mL, which is approximately 2.2-fold more potent than the reference inhibitor galanthamine (IC50 = 12.56 ± 0.37 μg/mL) under identical assay conditions [1]. The compound also exhibited notable metal-chelation capacity (47.18 ± 5.10%), comparable to 1,2-didehydrotanshinone IIa (48.94 ± 0.26%) and ranking among the highest among the twelve diterpenes tested [1].

Hepatic Cancer IC50
Head-to-head
IC50 10.20 μM vs 46.34 μM (4.5-fold lower)
Supports cell-model endpoint review for hepatic cancer research
HepG-2 cell line; MTT assay context
Butyrylcholinesterase BChE inhibition Neurodegeneration

Cytotoxicity in Prostate & Breast Cancer

Among the ten constituents isolated from the ether extract of Salvia miltiorrhiza root, Hydroxytanshinone II-A (identified as 羟基丹参酮Ⅱ-A) was one of five compounds demonstrated to possess anti-Staphylococcus aureus activity, alongside cryptotanshinone, dihydrotanshinone I, methyl tanshinonate, and tanshinone II-B [1]. The study further noted that tanshinones exhibit antibacterial effects against drug-resistant strains of Staphylococcus aureus, with activity reported to exceed that of berberine at equivalent concentrations [1].

Prostate & Breast Ranking
Data to verify
Ranked highest among tested tanshinone derivatives
Class-level cytotoxicity ranking context; independent SAR corroboration
Quantitative comparators not available; source review recommended
Antibacterial Staphylococcus aureus Drug-resistant strains

Hydroxytanshinone IIA Application Scenarios


Lead Compound for Anticancer Development

Based on direct head-to-head MTT assay evidence, Hydroxytanshinone IIA is the preferred tanshinone congener for studies involving SGC-7901 gastric cancer, HeLa cervical cancer, or HepG-2 hepatocellular carcinoma cells where 4- to 4.5-fold greater antiproliferative potency relative to Tanshinone IIA is required [1]. This scenario is particularly relevant for dose-response studies, combination therapy investigations, and in vivo xenograft models where lower dosing concentrations may reduce potential off-target effects.

Chemical Probe for CYP2A6 Bioactivation

Cross-study evidence from diterpenoid quinone comparative analyses indicates that 1-hydroxy-tanshinone IIA demonstrates the highest cytotoxicity among tanshinone derivatives (including miltirone, tanshinone IIA, and cryptotanshinone) in prostate (PC3) and breast adenocarcinoma (MCF-7, MDA-MB-231) cell lines [1]. Researchers requiring a potent cytotoxic lead compound for prostate or breast cancer investigations should prioritize Hydroxytanshinone IIA in initial screening panels.

Reference Standard for Metabolite Identification

Quantitative enzyme inhibition data demonstrate that 1(S)-hydroxytanshinone IIa inhibits BChE with an IC50 of 5.71 μg/mL, representing a 2.2-fold potency improvement over the reference inhibitor galanthamine (12.56 μg/mL) [1]. Additionally, the compound exhibits substantial metal-chelation capacity (47.18%) [1]. These dual activities support its application in Alzheimer's disease research programs investigating cholinergic dysfunction and metal dyshomeostasis mechanisms.

Cell-Based Screening by p53 Status

Patent documentation (CN1844113A) establishes Hydroxytanshinone IIA sodium sulfonate as a validated impurity reference substance for the quality control inspection of tanshinone IIA sodium sulfonate raw materials and finished preparations, including liquid injections, freeze-dried injections, large-volume injections, and oral solid dosage forms [1]. This application is relevant for analytical laboratories and pharmaceutical manufacturers requiring certified reference materials for HPLC impurity profiling and regulatory compliance testing.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cell-model endpoint review
Antiproliferative endpoint validation across cell lines
CYP2A6 bioactivation studies
CYP2A6 metabolite standard
CYP2A6 pathway and isoform-specific metabolism validation
Metabolite identification studies
Authentic reference standard
LC-MS/MS method validation for metabolite profiling
p53 pathway screening
p53-status cell panel
p53-dependent response validation in comparative screens

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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